molecular formula C20H15BrO3 B340176 4-(Benzyloxy)phenyl 4-bromobenzoate

4-(Benzyloxy)phenyl 4-bromobenzoate

Cat. No.: B340176
M. Wt: 383.2 g/mol
InChI Key: YFRZIHWLICVULF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Benzyloxy)phenyl 4-bromobenzoate is a chemical research compound offered for early-stage discovery and investigative applications. While specific biological data for this exact molecule is not fully established, its structural framework is highly relevant in medicinal chemistry. Compounds featuring the 4-(benzyloxy)phenyl moiety are recognized as valuable scaffolds in pharmaceutical research, particularly in the development of potent and selective agonists for nuclear receptors like PPARα (Peroxisome proliferator-activated receptor alpha), which is a promising target for treating retinal diseases such as diabetic retinopathy and age-related macular degeneration . Furthermore, phenyl benzoate derivatives, which share a similar ester backbone, are extensively studied in material science for their liquid crystalline properties and are important in the development of advanced materials . The bromine substituent on the benzoate ring offers a versatile synthetic handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, making this compound a useful building block for the synthesis of more complex molecules . Researchers can utilize this compound as a key intermediate to create novel derivatives for structure-activity relationship (SAR) studies or as a precursor in organic synthesis. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

Molecular Formula

C20H15BrO3

Molecular Weight

383.2 g/mol

IUPAC Name

(4-phenylmethoxyphenyl) 4-bromobenzoate

InChI

InChI=1S/C20H15BrO3/c21-17-8-6-16(7-9-17)20(22)24-19-12-10-18(11-13-19)23-14-15-4-2-1-3-5-15/h1-13H,14H2

InChI Key

YFRZIHWLICVULF-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)Br

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)Br

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and inferred properties of 4-(benzyloxy)phenyl 4-bromobenzoate and related compounds:

Compound Name (CAS) Core Structure Substituents/Functional Groups Key Differences & Implications References
This compound (305858-06-4) Phenyl ester with benzyloxy and 4-bromo groups - 4-bromo (para) on benzoate
- Benzyloxy (para) on phenyl
Baseline for comparison; balanced steric/electronic effects
4-[(E)-Hydrazono(2-isopropyl-5-methylphenoxy)acetyl]phenyl 4-bromobenzoate Phenyl ester with hydrazone and substituted phenoxy - 4-bromo (para) on benzoate
- Hydrazone linker with 2-isopropyl-5-methylphenoxy
Hydrazone introduces potential for tautomerism and coordination chemistry; increased steric hindrance
4-[(E)-Hydrazono(4-methylphenoxy)acetyl]phenyl 3-bromobenzoate Phenyl ester with hydrazone and 3-bromo groups - 3-bromo (meta) on benzoate
- Hydrazone linker with 4-methylphenoxy
Meta-bromo reduces electron-withdrawing effect; may alter hydrolysis kinetics
2-(4-Bromophenyl)-2-oxoethyl 4-methoxybenzoate Phenacyl ester with 4-bromo and 4-methoxy groups - 4-bromo on phenyl
- 4-methoxy on benzoate
- Phenacyl (2-oxoethyl) group
Phenacyl group enhances electrophilicity; methoxy increases electron density, slowing ester hydrolysis
4-Benzyloxy-2-bromo-1-methoxybenzene Benzene with benzyloxy, bromo, and methoxy - 2-bromo (ortho)
- 1-methoxy (para)
- 4-benzyloxy (para)
Ortho-bromo creates steric clash; methoxy and benzyloxy compete for electronic effects

Electronic and Steric Effects

  • Bromine Position: Para-bromine (as in the target compound) exerts a strong electron-withdrawing effect, polarizing the ester carbonyl and enhancing electrophilicity.
  • Benzyloxy vs. Methoxy :
    • Benzyloxy groups provide greater steric bulk compared to methoxy, reducing solubility in polar solvents but improving thermal stability .
  • Hydrazone Linkers :
    • Compounds with hydrazone groups (e.g., ) exhibit tautomerism and may participate in metal coordination, broadening applications in catalysis or supramolecular chemistry.

Crystallographic and Conformational Insights

  • Molecular Geometry :
    • In 2-(4-bromophenyl)-2-oxoethyl 4-methoxybenzoate, the benzene rings are nearly perpendicular (dihedral angle: 84.07°), creating a twisted conformation that impacts crystal packing .
    • By contrast, this compound likely adopts a planar or slightly angled conformation due to the absence of bulky ortho substituents.

Preparation Methods

Esterification of 4-Bromobenzoic Acid with 4-Benzyloxyphenol

The most direct route involves esterifying 4-bromobenzoic acid with 4-benzyloxyphenol using N,N’-dicyclohexylcarbodiimide (DCC) and 4-(dimethylamino)pyridine (DMAP) as coupling agents. Adapted from the synthesis of analogous benzoate esters, this method proceeds under anhydrous conditions in dichloromethane (DCM) at room temperature.

In a representative procedure, 3.0 mmol of 4-bromobenzoic acid is dissolved in 70 mL of dry DCM with 3.3 mmol of 4-benzyloxyphenol, 4.8 mmol of DCC, and 0.3 mmol of DMAP. The reaction is stirred under argon for 24 hours, monitored by thin-layer chromatography (TLC). Post-reaction, the mixture is filtered through silica gel to remove dicyclohexylurea (DCU), and the solvent is evaporated under reduced pressure. Purification via column chromatography (chloroform eluent) yields the target compound as a crystalline solid.

Optimization of Catalytic Systems

Substituting DCC with N,N’-diisopropylcarbodiimide (DIC) or using polymer-supported reagents can reduce byproduct formation. For instance, trials with DIC showed comparable yields (85–90%) but simplified workup due to the solubility of diisopropylurea in DCM.

Bromination of 4-(Benzyloxy)phenyl Benzoate Precursors

An alternative pathway involves brominating pre-formed 4-(benzyloxy)phenyl benzoate. This method, detailed in patent literature, employs bromine in acetic acid under controlled conditions.

4-(Benzyloxy)phenyl benzoate (10 mmol) is dissolved in glacial acetic acid, and bromine (1.1 equiv.) is added dropwise at 0°C. The reaction is warmed to room temperature and stirred for 6 hours. Excess bromine is quenched with sodium thiosulfate, and the product is extracted with ethyl acetate. Recrystallization from hexane yields this compound with 75–80% purity, requiring further chromatography for pharmaceutical-grade material.

Benzylation Strategies for Phenolic Intermediates

Synthesis of 4-Benzyloxyphenol

4-Benzyloxyphenol, a key precursor, is synthesized via benzylation of hydroquinone. A phase-transfer catalysis (PTC) method using benzyl bromide and tetrabutylammonium hydrogensulfate (TBAHS) in dichloromethane achieves 90% yield.

Hydroquinone (5.0 mmol) is reacted with benzyl bromide (6.0 mmol) in the presence of TBAHS (15 mol%) and aqueous NaOH (50%) at room temperature for 12 hours. The organic layer is separated, washed with dilute HCl, and dried over MgSO₄. Solvent removal affords 4-benzyloxyphenol as a white solid, characterized by melting point (112–114°C) and NMR.

Comparative Analysis of Methodologies

Method Yield Purity Key Advantages
DCC/DMAP esterification85–90%>95%High selectivity, minimal side reactions
Bromination of precursor75–80%70–75%Scalable, fewer synthetic steps
Phase-transfer benzylation90%>98%Rapid reaction, avoids high temperatures

Table 1. Performance metrics of synthetic routes for this compound.

Mechanistic Insights and Side Reactions

Esterification Mechanism

The DCC-mediated reaction proceeds via activation of the carboxylic acid to an O-acylisourea intermediate, which reacts with the phenolic hydroxyl group. DMAP enhances nucleophilicity by deprotonating the phenol, accelerating the attack on the activated carbonyl. Competing side reactions include hydrolysis of the activated intermediate, mitigated by rigorous anhydrous conditions.

Bromination Selectivity

Electrophilic aromatic bromination occurs preferentially at the para position due to the directing effect of the electron-withdrawing ester group. Over-bromination is avoided by stoichiometric control and low-temperature conditions.

Purification and Characterization

Chromatographic Techniques

Silica gel chromatography (chloroform or ethyl acetate/hexane) remains the gold standard for isolating this compound. Recrystallization from isopropyl alcohol or heptane improves crystallinity but risks co-precipitating impurities.

Spectroscopic Confirmation

  • ¹H NMR (CDCl₃): δ 5.12 (s, 2H, OCH₂Ph), 7.32–8.10 (m, 13H, aromatic).

  • IR (KBr): 1725 cm⁻¹ (C=O ester), 1260 cm⁻¹ (C-O aryl ether).

Industrial-Scale Adaptations

Patent EP2118058B9 highlights a two-stage process integrating benzylation and bromination, achieving 47% overall yield. Critical modifications include:

  • Using methyltetrahydrofuran as a greener solvent.

  • Replacing toxic chlorinated solvents with ethanol-water mixtures.

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